molecular formula C7H8BrN3O B8526379 Pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide

Pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide

Cat. No. B8526379
M. Wt: 230.06 g/mol
InChI Key: GNCYSRAVJDPFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide is a useful research compound. Its molecular formula is C7H8BrN3O and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

N-(2-bromoethyl)pyrazine-2-carboxamide

InChI

InChI=1S/C7H8BrN3O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12)

InChI Key

GNCYSRAVJDPFJT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Pyrazine carboxylic acid (1 g) in dichloromethane (30 mL) was treated with triethylamine (1.27 mL) and HATU (3.6 g) and the mixture was stirred for 10 minutes. A solution of 2-bromoethylamine hydrobromide (1.5 g) and triethylamine (1.27 mL) in dichloromethane (20 mL) was added and the reaction mixture was stirred for 3 hours. Water (50 mL) was added and the organic layer was separated and washed with water (3×50 mL). The organic layer was dried over magnesium sulphate and evaporated to give the crude product which was purified by silica gel chromatography eluting with 0-100% EtOAc/dichloromethane. The relevant fractions were combined and evaporated to give a residue which was dissolved in EtOAc (40 mL) and washed with saturated sodium hydrogen carbonate ensuring the aqueous layer was basic. The organic layer was dried over magnesium sulfate and evaporated to give the sub-titled compound (1.0 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.27 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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